molecular formula C15H14N4O4 B065467 2-Benzofurancarboxamide,  N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- CAS No. 166115-82-8

2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-

Cat. No. B065467
CAS RN: 166115-82-8
M. Wt: 314.3 g/mol
InChI Key: NYBOCGRNNFQPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-, also known as BFT, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications. BFT belongs to the class of compounds known as benzofuran derivatives and has been studied for its potential use as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and cell division. 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has also been shown to inhibit the activity of histone deacetylases, enzymes that regulate gene expression and play a role in cancer development.
Biochemical and Physiological Effects:
2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- in lab experiments is its potent cytotoxicity against a wide range of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer development and testing potential anticancer therapies. However, 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- also has some limitations, including its low solubility in water and its potential toxicity to normal cells.

Future Directions

There are several potential future directions for research on 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-. One area of interest is the development of 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- derivatives with improved solubility and selectivity for cancer cells. Another area of interest is the use of 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- in combination with other anticancer agents to enhance its therapeutic effect. Finally, further studies are needed to fully understand the mechanism of action of 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- and its potential use in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of acetic anhydride to form 2-nitrobenzofuran-3-carboxylic acid. This intermediate is then reduced using iron powder and hydrochloric acid to form 2-aminobenzofuran-3-carboxylic acid. The final step involves the reaction of this intermediate with 6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarboxamide in the presence of triethylamine to form 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-.

Scientific Research Applications

2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and ovarian cancer cells. 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have a therapeutic effect in the treatment of cancer.

properties

CAS RN

166115-82-8

Product Name

2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-

Molecular Formula

C15H14N4O4

Molecular Weight

314.3 g/mol

IUPAC Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C15H14N4O4/c1-18-12(16)11(14(21)19(2)15(18)22)17-13(20)10-7-8-5-3-4-6-9(8)23-10/h3-7H,16H2,1-2H3,(H,17,20)

InChI Key

NYBOCGRNNFQPTJ-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC3=CC=CC=C3O2)N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC3=CC=CC=C3O2)N

synonyms

2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-

Origin of Product

United States

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